2-[(2,3-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;oxalic acid
Description
2-[(2,3-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;oxalic acid is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of dichlorophenyl and dimethoxy groups, which contribute to its unique chemical properties.
Properties
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2.C2H2O4/c1-22-16-8-12-6-7-21(11-14(12)9-17(16)23-2)10-13-4-3-5-15(19)18(13)20;3-1(4)2(5)6/h3-5,8-9H,6-7,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKMHOQSVDNYDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=C(C(=CC=C3)Cl)Cl)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dichlorobenzyl chloride with 6,7-dimethoxy-1-tetralone in the presence of a base, followed by cyclization to form the isoquinoline ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted isoquinolines and quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-[(2,3-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2,3-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the substituents present on the isoquinoline ring .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound is structurally similar but contains a triazole ring instead of an isoquinoline ring.
N-(3,4-dichlorophenyl)methyl oxamic acid: Another related compound with a different core structure but similar substituents.
Uniqueness
The uniqueness of 2-[(2,3-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline lies in its specific combination of dichlorophenyl and dimethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
